![molecular formula C19H22N6OS B1396249 2-[(5-{[(4-甲苯基)氨基]甲基}-4-苯基-4H-1,2,4-三唑-3-基)硫代]丙酰肼 CAS No. 1306738-81-7](/img/structure/B1396249.png)

2-[(5-{[(4-甲苯基)氨基]甲基}-4-苯基-4H-1,2,4-三唑-3-基)硫代]丙酰肼

描述

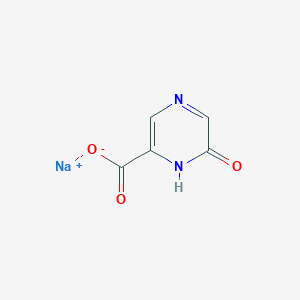

The compound “2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide” is a complex organic molecule with the molecular formula C31H28N6OS2. It has an average mass of 564.724 Da and a monoisotopic mass of 564.176575 Da .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with various groups, including a phenyl group, a methylphenylamino group, and a thio-linked propanohydrazide group .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 168.2±0.5 cm3, and a polar surface area of 135 Å2. It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds .科学研究应用

Antimicrobial Activity

The triazole and hydrazide functional groups in this compound suggest potential antimicrobial properties . Research indicates that similar structures exhibit good antimicrobial activities against a range of microorganisms . This compound could be synthesized and tested against various bacterial and fungal strains to evaluate its efficacy as an antimicrobial agent.

Cancer Research

Compounds with 1,2,4-triazole derivatives have been evaluated for their anticancer properties . The presence of a 1,2,4-triazole moiety in this compound could indicate potential selectivity against cancer cell lines . Further synthesis and testing could reveal its usefulness in cancer treatment research.

Synthesis of Heterocyclic Compounds

The compound’s structure is conducive to the synthesis of novel heterocyclic compounds . These compounds are significant in organic chemistry due to their wide range of pharmaceutical activities, including antifungal, anticancer, and antiviral activities .

Development of Antidepressants

The 1,2,4-triazole ring is present in various marketed drugs with antidepressant effects. The compound could be a precursor in the synthesis of new antidepressant medications .

Anti-inflammatory Applications

Derivatives of 1,2,4-triazole have shown anti-inflammatory properties . This compound could be used to develop new anti-inflammatory drugs, potentially with fewer side effects than current medications .

Alzheimer’s Disease Research

Given the biological activity of similar compounds, there is potential for this compound to be used in the development of treatments for neurodegenerative diseases like Alzheimer’s . Its effect on enzymes or receptors involved in the disease’s pathology could be a valuable area of study.

未来方向

作用机制

Target of Action

It is known that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

Based on its structural similarity to azoles, it can be inferred that it may interact with its target by inhibiting the enzyme responsible for 14α-demethylation of lanosterol .

Biochemical Pathways

The compound’s interaction with its target can affect the biochemical pathway of sterol biosynthesis, particularly the conversion of lanosterol to ergosterol . This inhibition can lead to an accumulation of 14α-methyl sterols, disrupting membrane structure and function, and ultimately leading to the death of the cell .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion profiles, contributing to their high therapeutic index .

Result of Action

The compound has shown good antimicrobial activities against test microorganisms . This is likely due to the disruption of membrane structure and function caused by the inhibition of sterol biosynthesis .

属性

IUPAC Name |

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-13-8-10-15(11-9-13)21-12-17-23-24-19(27-14(2)18(26)22-20)25(17)16-6-4-3-5-7-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZIOMUXFKMISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601112432 | |

| Record name | Propanoic acid, 2-[[5-[[(4-methylphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide | |

CAS RN |

1306738-81-7 | |

| Record name | Propanoic acid, 2-[[5-[[(4-methylphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-[[5-[[(4-methylphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)

![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)